molecular formula C17H19N5O6S B145574 Cyclosulfamuron CAS No. 136849-15-5

Cyclosulfamuron

Cat. No. B145574
M. Wt: 421.4 g/mol
InChI Key: OFSLKOLYLQSJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559234

Procedure details

A mixture of sodium methoxide (1.08 g, 0.02 mol) in methanol is added slowly to a mixture of 1-{[o-(cyclopropyl)phenyl]sulfamoyl}-3-(4,6-dichloro-2-pyrimidinyl)urea from Example 1 (4.30 g, 0.01 mol) in methanol at 60° C. The reaction mixture is heated at 60° C. for two hours, cooled, treated with additional sodium methoxide (0.54 g), refluxed overnight, cooled, acidified and concentrated in vacuo to obtain a residue. The residue is slurried in methanol, filtered, washed sequentially with methanol and water, and dried in a vacuum oven at 55°-60° C. to give the title product as a cream colored solid (2.2 g, 98.6% real by HPLC analysis, 70% yield, mp 168.5°-169.5° C.).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-{[o-(cyclopropyl)phenyl]sulfamoyl}-3-(4,6-dichloro-2-pyrimidinyl)urea
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH:4]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH:15][S:16]([NH:19][C:20]([NH:22][C:23]2[N:28]=[C:27](Cl)[CH:26]=[C:25](Cl)[N:24]=2)=[O:21])(=[O:18])=[O:17])=[O:8])[CH2:6][CH2:5]1.[CH3:31][OH:32]>>[CH:4]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH:15][S:16]([NH:19][C:20]([NH:22][C:23]2[N:28]=[C:27]([O:2][CH3:1])[CH:26]=[C:25]([O:32][CH3:31])[N:24]=2)=[O:21])(=[O:18])=[O:17])=[O:8])[CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
1-{[o-(cyclopropyl)phenyl]sulfamoyl}-3-(4,6-dichloro-2-pyrimidinyl)urea
Quantity
4.3 g
Type
reactant
Smiles
C1(CC1)C(=O)C1=C(C=CC=C1)NS(=O)(=O)NC(=O)NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed sequentially with methanol and water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 55°-60° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)C1=C(C=CC=C1)NS(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.